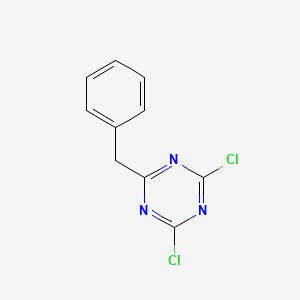

2-Benzyl-4,6-dichloro-1,3,5-triazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-4,6-dichloro-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c11-9-13-8(14-10(12)15-9)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHINYIRBZWBEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Benzyl 4,6 Dichloro 1,3,5 Triazine

Classic Synthesis Approaches via Cyanuric Chloride Derivatization

The traditional synthesis of 2-Benzyl-4,6-dichloro-1,3,5-triazine is rooted in the stepwise functionalization of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. This approach takes advantage of the inherent reactivity of the triazine ring, which can be modulated to achieve selective substitution.

Regioselective Nucleophilic Aromatic Substitution for Monosubstitution

The cornerstone of synthesizing this compound is the regioselective nucleophilic aromatic substitution (SNAr) on the cyanuric chloride core. semanticscholar.orgclockss.org The 1,3,5-triazine (B166579) system features three electrophilic carbon atoms, each bonded to a chlorine atom. The key to achieving monosubstitution lies in the decreasing reactivity of the triazine ring after each successive substitution. mdpi.comresearchgate.net The introduction of one substituent deactivates the ring towards further nucleophilic attack, making it possible to isolate the monosubstituted product under carefully controlled conditions. nih.govresearchgate.net

The reaction typically involves an organometallic nucleophile, such as a Grignard reagent, to introduce the carbon-based benzyl (B1604629) group. Specifically, alkyl Grignard reagents have been shown to react with a single chlorine atom of cyanuric chloride to yield 2-alkyl-4,6-dichloro-s-triazines. dtic.mil For the target compound, benzylmagnesium chloride serves as the nucleophile of choice. The reaction proceeds as the benzyl Grignard reagent attacks one of the carbon atoms of the triazine ring, displacing a chloride ion and forming a new carbon-carbon bond. This strategy has been noted in the synthesis of related 6-aryl-1,3,5-triazine derivatives. nih.gov

Controlled Reaction Conditions for Selective Benzyl Introduction

Achieving selective monosubstitution is highly dependent on rigorous control of the reaction parameters. mdpi.com The primary factor is temperature. The first nucleophilic substitution on cyanuric chloride can be carried out at low temperatures, typically ranging from -15°C to 5°C. semanticscholar.orgclockss.orgresearchgate.net For the introduction of a benzyl group via a Grignard reagent, maintaining temperatures between -10°C and 0°C is crucial. nih.gov This low temperature minimizes the reactivity of the system, preventing the reaction from proceeding to di- or tri-substitution.

In addition to temperature control, the stoichiometry of the reactants is critical. An equimolar or near-equimolar ratio of cyanuric chloride to the benzyl Grignard reagent is employed to favor the formation of the desired this compound. The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dioxane, to prevent quenching of the highly reactive Grignard reagent. semanticscholar.orgnih.gov An acid scavenger or base, such as sodium carbonate or potassium carbonate, may be used to neutralize the hydrochloric acid generated during the reaction, particularly when working with less reactive nucleophiles, though it is less critical with Grignard reactions. semanticscholar.org

Advanced and Sustainable Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign methods for synthesizing triazine derivatives. These advanced protocols, including microwave and ultrasound assistance, offer significant advantages over conventional heating methods.

Microwave-Assisted Synthesis for this compound Precursors and Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique has been successfully applied to the synthesis of various 1,3,5-triazine derivatives, offering dramatically reduced reaction times, improved yields, and often cleaner reaction profiles compared to traditional methods. jetir.orgresearchgate.netmdpi.com The synthesis of precursors and derivatives can be achieved by reacting cyanuric chloride with different nucleophiles under microwave irradiation. nih.govjetir.org For instance, syntheses that would typically require several hours of reflux under conventional heating can be completed in a matter of minutes in a microwave reactor. nih.gov This rapid and efficient heating leads to higher throughput and energy savings, making it a sustainable alternative. mdpi.com

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional | 10 hours | Moderate | nih.gov |

| Microwave | 8-9 minutes | High | nih.gov |

| Conventional | 5 hours | Moderate | researchgate.net |

| Microwave | 5-10 minutes | Good-Excellent | researchgate.net |

Ultrasound-Assisted Synthesis for Enhanced Reaction Efficiency

Ultrasonication, the application of ultrasound energy to a chemical reaction, provides another green chemistry approach to synthesis. jmaterenvironsci.com The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, which can significantly enhance reaction rates and yields. aip.org The synthesis of s-triazine derivatives from cyanuric chloride has been shown to benefit from ultrasound assistance, leading to higher yields and greater purity in substantially shorter reaction times when compared to conventional stirring methods. aip.orgresearchgate.netksu.edu.saaip.org This method is particularly effective for heterogeneous reactions, improving mass transfer between phases. The use of ultrasound represents an efficient and convenient methodology for preparing a variety of substituted triazines. jmaterenvironsci.com

| Method | Reaction Time | Yield | Purity | Reference |

|---|---|---|---|---|

| Conventional | Longer | Lower | Standard | aip.orgresearchgate.net |

| Ultrasound | 25-35 minutes | Higher | Higher | aip.orgresearchgate.net |

| Conventional | 10-36 hours | Moderate | Standard | nih.gov |

| Ultrasound | 39-80 minutes | 65-80% | High | nih.gov |

One-Pot Synthetic Strategies for Triazine Derivatives

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly desirable as they reduce the need for lengthy separation and purification processes, thereby saving time, resources, and reducing waste. bohrium.com The sequential reactivity of cyanuric chloride makes it an ideal substrate for one-pot procedures. researchgate.net By carefully controlling the reaction conditions and the order of nucleophile addition, it is possible to synthesize unsymmetrical, trisubstituted triazines in a single vessel. nih.govsemanticscholar.org For instance, a one-pot protocol could involve the initial low-temperature reaction of cyanuric chloride with benzylmagnesium chloride, followed by the addition of a second nucleophile at room temperature, and a third at an elevated temperature to complete the trisubstitution, all without isolating the intermediates. researchgate.net Such strategies offer a highly efficient and atom-economical route to complex triazine-based molecules. bohrium.com

Catalytic Approaches in this compound Synthesis and Derivatization

The derivatization of this compound is a key process for developing a wide range of functional molecules. The two chlorine atoms on the triazine ring are susceptible to nucleophilic substitution. While traditional methods relying on direct substitution by controlling reaction conditions like temperature are effective, catalytic approaches offer milder conditions, broader substrate scope, and unique reactivity.

Copper(I)-Catalyzed Ullmann-type Reactions

The Ullmann reaction, particularly its modern iterations known as Ullmann-type condensations, provides a powerful method for forming carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions are typically catalyzed by copper, with copper(I) salts being the most common catalytic species. organic-chemistry.org The classic Ullmann reaction required harsh conditions, often involving high temperatures and stoichiometric amounts of copper. nih.gov However, the development of ligand-accelerated catalysis has enabled these transformations to proceed under significantly milder conditions with greater functional group tolerance. nih.gov

In the context of this compound, the chlorine atoms serve as electrophilic sites for coupling with various nucleophiles. The use of a Cu(I) catalyst, often in conjunction with a ligand such as 1,10-phenanthroline, amino acids, or diamines, facilitates the substitution of the chloro groups with amines, alcohols, and thiols. nih.govunito.it The reaction mechanism is believed to involve the oxidative addition of the chloro-triazine to a Cu(I) species, followed by reaction with the nucleophile and subsequent reductive elimination to yield the product and regenerate the catalyst. organic-chemistry.org This methodology is particularly valuable for coupling with less reactive nucleophiles that may not efficiently displace the chlorine atoms under standard nucleophilic aromatic substitution (SNAr) conditions.

Interactive Table: Examples of Copper(I)-Catalyzed Derivatization of this compound

Below is a summary of representative Ullmann-type reactions for derivatizing this compound.

| Nucleophile (Nu-H) | Catalyst System (mol%) | Base | Solvent | Product |

| Aniline | CuI (5-10%), 1,10-Phenanthroline (10-20%) | K₂CO₃ or Cs₂CO₃ | Dioxane or DMF | 2-Benzyl-4-chloro-6-(phenylamino)-1,3,5-triazine |

| Phenol | CuI (5-10%), L-Proline (20%) | K₃PO₄ | DMSO | 2-Benzyl-4-chloro-6-phenoxy-1,3,5-triazine |

| Benzyl Mercaptan | CuI (5-10%), TMEDA (20%) | K₂CO₃ | Toluene | 2-Benzyl-4-(benzylthio)-6-chloro-1,3,5-triazine |

| Pyrrolidine | CuI (10%) | K₃PO₄ | Acetonitrile | 2-Benzyl-4-chloro-6-(pyrrolidin-1-yl)-1,3,5-triazine |

Palladium-Catalyzed Coupling Reactions in Triazine Synthesis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. acs.org For chlorotriazines like this compound, these methods are powerful alternatives to classical SNAr, particularly for introducing carbon-based substituents (e.g., aryl, vinyl, alkynyl groups) or for coupling with challenging amine nucleophiles. acs.orgrsc.org

Sonogashira Coupling: This reaction is used to form C(sp²)-C(sp) bonds between the triazine ring and terminal alkynes. The methodology has been successfully applied to other 2-chloro-4,6-disubstituted-1,3,5-triazines. researchgate.net A typical catalyst system involves a palladium source like Pd/C or Pd(PPh₃)₄, a copper(I) co-catalyst (e.g., CuI), a phosphine (B1218219) ligand, and an amine base. researchgate.net This allows for the introduction of alkynyl moieties, which are versatile functional groups for further transformations.

Suzuki Coupling: To form C-C bonds with aryl or vinyl groups, the Suzuki coupling is widely employed. This reaction pairs the chlorotriazine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This approach is instrumental in synthesizing biaryl or styryl triazine derivatives.

Buchwald-Hartwig Amination: As a complementary method to the Ullmann-type reaction for C-N bond formation, the Buchwald-Hartwig amination offers a broad substrate scope under mild conditions. acs.org It utilizes a palladium catalyst with specialized phosphine ligands to couple the chlorotriazine with a wide array of primary and secondary amines. This can be advantageous where Ullmann conditions are ineffective or lead to side products.

Interactive Table: Examples of Palladium-Catalyzed Derivatization of this compound

The table below outlines various palladium-catalyzed cross-coupling reactions applicable to this compound.

| Coupling Type | Coupling Partner | Catalyst System (mol%) | Base | Product |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ (5%), CuI (5%) | Et₃N or DIPEA | 2-Benzyl-4-chloro-6-(phenylethynyl)-1,3,5-triazine |

| Suzuki | Phenylboronic Acid | Pd(OAc)₂, SPhos (2-4%) | K₃PO₄ | 2-Benzyl-4-chloro-6-phenyl-1,3,5-triazine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (2%), XPhos (4%) | NaOtBu | 4-(4-Benzyl-6-chloro-1,3,5-triazin-2-yl)morpholine |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N | 2-Benzyl-4-chloro-6-styryl-1,3,5-triazine |

Reactivity and Mechanistic Investigations of 2 Benzyl 4,6 Dichloro 1,3,5 Triazine

Nucleophilic Substitution Reactions at the Triazine Core

The foundational reactivity of 2-Benzyl-4,6-dichloro-1,3,5-triazine stems from the two highly reactive chlorine atoms attached to the heterocyclic ring. These atoms act as excellent leaving groups, facilitating nucleophilic aromatic substitution (SNAr) reactions. A key characteristic of this system is the ability to perform these substitutions in a stepwise and controlled manner, largely dictated by reaction temperature. researchgate.net The initial benzyl (B1604629) group influences the reactivity of the remaining chlorine atoms, but the general principle of sequential substitution, common to dichlorotriazines, holds true. mdpi.comnih.gov

Selective Replacement of Remaining Chlorine Atoms

Following the initial substitution on a cyanuric chloride precursor to yield this compound, the two remaining chlorine atoms can be selectively replaced by a variety of nucleophiles. The introduction of the first nucleophile typically deactivates the triazine ring, making the second substitution require more forcing conditions, such as elevated temperatures. nih.gov This differential reactivity allows for the synthesis of unsymmetrically tri-substituted triazines.

The chlorine atoms of dichlorotriazines are readily displaced by nitrogen-based nucleophiles. nih.gov Primary and secondary amines, as well as hydrazides, react sequentially to form aminotriazine (B8590112) derivatives. For instance, dichlorotriazines can be reacted with one equivalent of an amine at low temperatures (e.g., -15 °C to room temperature) to yield a mono-amino substituted chlorotriazine. clockss.org The second chlorine can then be replaced by a different amine, often requiring a higher temperature to proceed to completion, yielding a di-amino substituted triazine. nih.gov

Research on analogous 6-benzyl-1,3,5-triazine systems demonstrates that after an initial substitution, the remaining chloro- or thio- group can be reacted with nucleophiles like thiazol-2-amine to form more complex heterocyclic structures. acs.orgnih.gov Furthermore, these intermediates can react with urea (B33335) or thiourea (B124793) under microwave irradiation to produce the corresponding 1,3,5-triazin-2-one and 1,3,5-triazin-2-thione derivatives, respectively. acs.org

Table 1: Representative Reactions of Dichlorotriazines with Nitrogen Nucleophiles This table illustrates the general principle of sequential substitution on dichlorotriazine cores.

| Dichlorotriazine Intermediate | Nucleophile | Conditions | Product Type | Source |

|---|---|---|---|---|

| 2-(Coumarinyl-4-oxy)-4,6-dichloro-s-triazine | 2-Amino pyrazine | Acetone, K2CO3, Room Temp. | 2-(Coumarinyl-4-oxy)-4-(pyrazin-2-ylamino)-6-chloro-s-triazine | |

| Product from above | Various Aromatic Amines | Acetone, K2CO3, Reflux | Fully substituted triazine | |

| 2,4-Dichloro-3-fluorophenylamino-1,3,5-triazine | 5-(tert-butoxycarbonylamino)pentylamine | THF, Acetone, Water, RT | Mono-amino substituted chlorotriazine | nih.gov |

| 2,4,6-Trichloro-1,3,5-triazine | Benzyl amines | MeCN, -15 °C | 2-(Benzylamino)-4,6-dichloro-1,3,5-triazine | clockss.org |

Oxygen and sulfur nucleophiles also effectively displace the chlorine atoms on the this compound core. The synthesis of the related compound, 2-benzylsulfanyl-4,6-dichloro-1,3,5-triazine, involves the reaction of cyanuric chloride with benzyl mercaptan (a thiol), indicating the facility of this substitution. daneshyari.comresearchgate.net More generally, dichlorotriazines react with thiols like 2-mercaptobenzoic acid at 0 °C to afford the thio-substituted chlorotriazine. clockss.org

Similarly, oxygen-centered nucleophiles such as alkoxides and phenoxides react to form ether linkages. The reaction of dichlorotriazines with alkoxides can yield di-alkoxy products or can be performed sequentially with other nucleophiles to create mixed-substituted triazines. mdpi.comnih.gov For example, reacting a dichlorotriazine first with an alkoxide and subsequently with an amine allows for the preparation of 2-alkoxy-4-amino-6-chlorotriazines. nih.gov The synthesis of 2,4,6-trialkoxy-1,3,5-triazines is also readily achieved by reacting cyanuric chloride with the corresponding lithium alkoxide. mdpi.com

Table 2: Representative Reactions with Oxygen and Sulfur Nucleophiles This table illustrates the general reactivity of chlorotriazines with O- and S-nucleophiles.

| Chlorotriazine Reactant | Nucleophile | Conditions | Product Type | Source |

|---|---|---|---|---|

| Cyanuric chloride | 4-Hydroxy coumarin | Acetone, 10% NaHCO3, 0-5°C | 2-(Coumarinyl-4-oxy)-4,6-dichloro-s-triazine | |

| Cyanuric chloride | 2-Mercaptobenzoic acid | 0°C | 2-(Carboxy-phenylthio)-4,6-dichloro-1,3,5-triazine | clockss.org |

| Cyanuric chloride | Lithium alkoxides | Not specified | 2,4,6-Trialkoxy-1,3,5-triazine | mdpi.com |

Functional Group Transformations Mediated by this compound

The triazine scaffold can serve as a platform to mediate functional group transformations. A notable strategy involves the modification of a substituent to enhance its reactivity. In a process involving the closely related 2-benzylsulfanyl-4,6-dichloro-1,3,5-triazine, the benzylsulfanyl group itself is transformed to facilitate further substitution. daneshyari.comresearchgate.net After substitution of the two chlorine atoms, the thioether is oxidized to a benzyl sulfone. daneshyari.comresearchgate.net This oxidation transforms the sulfone into a much better leaving group than the original thioether, enabling its displacement by another nucleophile under conditions that would not have been feasible otherwise. daneshyari.comresearchgate.net This demonstrates how the triazine core can be used as a stable anchor to perform transformations on one of its substituents to modulate its chemical properties for subsequent reactions.

Mechanistic Aspects of Triazine Transformations

Reaction Pathway Analysis of Nucleophilic Aromatic Substitution on Triazine Rings

The reactions of this compound are governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is distinct from SN1 and SN2 reactions and typically proceeds via a two-step addition-elimination sequence.

In the first step, the nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This leads to the formation of a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex. The aromaticity of the triazine ring is temporarily broken in this stage.

In the second step, the aromaticity is restored by the expulsion of the chloride leaving group, resulting in the final substituted product. The high electronegativity of the nitrogen atoms in the triazine ring helps to stabilize the negative charge of the Meisenheimer intermediate, making the ring highly susceptible to this type of reaction.

The reactivity of the remaining chlorine atoms is significantly influenced by the electronic properties of the substituents already present. When an electron-donating group, such as an amine, replaces the first chlorine, it increases the electron density of the triazine ring. This deactivates the ring towards further nucleophilic attack, meaning the displacement of the second chlorine atom requires more energy, which is why higher reaction temperatures or stronger bases are often necessary. mdpi.comnih.gov This stepwise decrease in reactivity is a hallmark of the SNAr mechanism on polychlorinated triazines and is the fundamental principle that allows for their controlled, sequential functionalization. mdpi.com

Dynamic Behavior: Restricted Rotation and Tautomerism Studies in Triazine Derivatives

The dynamic behavior of substituted 1,3,5-triazines, encompassing phenomena such as restricted rotation and tautomerism, is a subject of considerable interest in organic chemistry. These dynamic processes can significantly influence the chemical reactivity, molecular recognition properties, and biological activity of these heterocyclic compounds. While specific experimental data for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related triazine derivatives.

Restricted rotation around single or partial double bonds is a common feature in substituted triazines, leading to the existence of distinct rotational isomers, or rotamers. This phenomenon is typically studied using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the determination of the energy barriers to rotation.

In the context of this compound, restricted rotation can be envisioned around the C(triazine)-C(benzyl) bond and the C(benzyl)-C(phenyl) bond. However, the most significant rotational barrier is expected to be associated with substituents that have a degree of double bond character with the triazine ring, such as amino groups. For instance, studies on 2-chloro-4,6-bis(diisopropylamino)-s-triazine have shown a rotational barrier of 15.6 kcal/mol for the N-Ar bond. rsc.org

While the benzyl group in this compound is attached via a C-C single bond, the electronic interplay between the electron-deficient triazine ring and the phenyl group of the benzyl substituent could lead to a measurable, albeit likely low, rotational barrier. High-accuracy quantum chemical calculations on the benzyl cation, radical, and anion have shown rotational barriers of 45, 11, and 24 kcal/mol, respectively, highlighting that the electronic nature of the system significantly impacts the barrier height. researchgate.netnih.gov For the neutral this compound, the barrier would be influenced by the steric hindrance from the two chlorine atoms on the triazine ring and the electronic effects of the substituents.

The presence of rotamers can be detected by the appearance of separate signals in NMR spectra at low temperatures, which coalesce as the temperature is raised and the rate of rotation increases. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational process.

Table 1: Representative Rotational Barriers in Substituted Triazines

| Compound | Rotating Bond | Rotational Barrier (kcal/mol) | Method |

|---|---|---|---|

| 2-Chloro-4,6-bis(diisopropylamino)-s-triazine | N-Ar | 15.6 | Dynamic NMR |

| N²,N⁴,N⁶-Triphenethyl-1,3,5-triazine-2,4,6-triamine | C(triazine)-N(amino) | Not specified | Dynamic NMR, DFT |

| Benzyl Cation | C-C | 45 | Quantum Chemical Calculation |

| Benzyl Anion | C-C | 24 | Quantum Chemical Calculation |

This table presents data from studies on related compounds to infer potential rotational behavior.

Tautomerism, the interconversion of constitutional isomers, usually by the migration of a proton, is another important dynamic process in heterocyclic chemistry. For this compound, the primary structure is well-defined. However, tautomerism becomes a significant consideration in triazine derivatives bearing substituents with mobile protons, such as amino, hydroxyl, or thiol groups.

For example, acylmethyl-1,3,5-triazines can exist in equilibrium between keto, enol, and enaminone tautomeric forms. nih.govacademie-sciences.fr The position of this equilibrium is influenced by factors such as the nature of the substituents, the solvent, and temperature. academie-sciences.fr Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of different tautomers. nih.govresearchgate.net

In the case of this compound, the absence of acidic protons directly attached to the triazine ring or the benzyl group under normal conditions makes prototropic tautomerism unlikely. The compound is expected to exist predominantly in the form depicted. However, under specific reactive conditions or in the presence of strong bases, deprotonation of the benzylic CH₂ group could potentially lead to the formation of an anionic intermediate, which could be considered a form of tautomerism.

Theoretical studies on related amino-substituted triazines have shown that amino-imino tautomerism is a possibility, with the energy barrier for proton exchange being a key determinant of the process's feasibility for detection by NMR. researchgate.net

Table 2: Investigated Tautomeric Equilibria in Triazine Derivatives

| Triazine Derivative Type | Tautomeric Forms Investigated | Key Findings |

|---|---|---|

| Acylmethyl-1,3,5-triazines | Keto, Enol, Enaminone | Equilibrium influenced by substituents and solvent; enaminone form can be predominant. nih.gov |

| Amino-substituted triazines | Amino-imino | DFT calculations estimate a significant energy barrier for the proton exchange. researchgate.net |

| 2-Chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines | 4,6-Diamino-1,3,5-triazine tautomerism | Confirmed by comparison with model compounds in solution. researchgate.net |

This table summarizes findings from studies on different classes of triazine derivatives to provide context for the potential behavior of the title compound.

Derivatives and Functionalization of 2 Benzyl 4,6 Dichloro 1,3,5 Triazine

Synthesis of Di- and Trisubstituted Triazine Derivatives from 2-Benzyl-4,6-dichloro-1,3,5-triazine

The synthesis of di- and trisubstituted triazine derivatives starting from this compound leverages the principles of sequential nucleophilic aromatic substitution (SNAr). The 1,3,5-triazine (B166579) ring is electron-deficient, which facilitates the displacement of its chlorine substituents by a wide array of nucleophiles. The key to creating asymmetrically substituted triazines lies in the differential reactivity of the chlorine atoms. After the first substitution (to form the benzyl (B1604629) derivative from cyanuric chloride), the two remaining chlorine atoms on this compound can be replaced in a stepwise manner. researchgate.netnih.gov

The following table details potential synthetic pathways to generate trisubstituted triazine derivatives from this compound.

| Starting Material | Nucleophile (Step 1) | Intermediate Product | Nucleophile (Step 2) | Final Trisubstituted Product |

| This compound | Morpholine | 2-Benzyl-4-chloro-6-morpholino-1,3,5-triazine | Piperidine | 2-Benzyl-4-morpholino-6-piperidino-1,3,5-triazine |

| This compound | Ethanolamine | 2-Benzyl-4-chloro-6-(2-hydroxyethyl)amino-1,3,5-triazine | Aniline | 2-Benzyl-4-anilino-6-(2-hydroxyethyl)amino-1,3,5-triazine |

| This compound | Hydrazine | 2-Benzyl-4-chloro-6-hydrazino-1,3,5-triazine | Sodium Methoxide | 2-Benzyl-4-hydrazino-6-methoxy-1,3,5-triazine |

| This compound | Thiophenol | 2-Benzyl-4-chloro-6-(phenylthio)-1,3,5-triazine | Diethylamine | 2-Benzyl-4-(diethylamino)-6-(phenylthio)-1,3,5-triazine |

Chemical Functionalization for Multifunctional Molecular Architectures

The strategic functionalization of the this compound core is instrumental in developing multifunctional molecular architectures for various applications, including peptide chemistry and the synthesis of novel hybrid heterocyclic systems.

As Building Blocks and Reagents in Peptide Chemistry (e.g., for amino acid derivatives, peptide coupling)

Dichlorotriazine derivatives serve as efficient coupling reagents in peptide synthesis. researchgate.net Compounds like this compound can activate carboxylic acids, facilitating the formation of amide bonds. The mechanism involves the reaction of the carboxylic acid group of an N-protected amino acid with one of the chloro-substituents on the triazine ring. This forms a highly reactive acyl-triazine intermediate. This activated intermediate is then susceptible to nucleophilic attack by the free amino group of a second amino acid or peptide, resulting in the formation of a stable peptide bond and the displacement of a chloride ion.

While the use of this compound itself is not extensively documented, the principle is well-established with structurally similar reagents. For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) is a widely used condensing reagent in peptide chemistry. researchgate.net The reactivity of the two chlorine atoms on the benzyl-substituted triazine allows for a similar role in peptide coupling, potentially offering different solubility or reactivity profiles due to the benzyl group.

The table below illustrates a hypothetical peptide coupling reaction using this compound.

| Step | Reactant 1 | Reactant 2 | Reagent | Product |

| 1. Activation | N-Boc-Alanine (Carboxylic Acid) | This compound | N-methylmorpholine (Base) | 2-Benzyl-4-(N-Boc-alanyloxy)-6-chloro-1,3,5-triazine (Active Ester) |

| 2. Coupling | Active Ester from Step 1 | Glycine Methyl Ester (Amine) | - | N-Boc-Alanyl-Glycine Methyl Ester (Dipeptide) |

Triazine-based Hybrid Compounds and Heterocycles

The this compound structure is an ideal scaffold for synthesizing hybrid compounds and complex heterocyclic systems. The two electrophilic carbon atoms bearing the chlorine atoms act as anchor points for attaching various other cyclic or heterocyclic moieties. This approach, often termed molecular hybridization, combines the structural features of the triazine core with those of other pharmacologically or materially important rings to create novel molecules with potentially enhanced properties.

Researchers have successfully synthesized hybrid molecules by reacting dichlorotriazines with a variety of heterocyclic nucleophiles. For example, s-triazine cores have been linked to pyrazoline, benzimidazole, and carbazole (B46965) units to generate compounds with specific biological or material science applications. nih.govacs.org By applying this strategy to this compound, one can introduce two different heterocyclic rings in a controlled, stepwise manner, leading to highly complex and diverse molecular architectures. The benzyl group itself contributes to the steric and electronic properties of the final hybrid compound.

The following table provides examples of hybrid heterocyclic compounds that could be synthesized from this compound.

| Starting Material | Heterocyclic Nucleophile 1 | Intermediate | Heterocyclic Nucleophile 2 | Final Hybrid Compound |

| This compound | Piperidine | 2-Benzyl-4-chloro-6-(piperidin-1-yl)-1,3,5-triazine | 1H-Pyrazole | 2-Benzyl-4-(1H-pyrazol-1-yl)-6-(piperidin-1-yl)-1,3,5-triazine |

| This compound | Morpholine | 2-Benzyl-4-chloro-6-morpholino-1,3,5-triazine | 2-Aminobenzimidazole | N-(2-Benzyl-4-morpholino-1,3,5-triazin-6-yl)benzimidazol-2-amine |

| This compound | Carbazole | 9-(2-Benzyl-4-chloro-1,3,5-triazin-6-yl)-9H-carbazole | Hydrazine | 2-Benzyl-4-(9H-carbazol-9-yl)-6-hydrazino-1,3,5-triazine |

| This compound | 4-Aminoacetophenone | N-(4-Acetylphenyl)-2-benzyl-4-chloro-1,3,5-triazin-6-amine | Ethanolamine | N-(4-Acetylphenyl)-2-benzyl-4-((2-hydroxyethyl)amino)-1,3,5-triazin-6-amine |

Spectroscopic and Structural Characterization of 2 Benzyl 4,6 Dichloro 1,3,5 Triazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Analysis for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for verifying the successful synthesis and purity of 2-benzyl-4,6-dichloro-1,3,5-triazine and its derivatives. The chemical shifts (δ) in the spectra are indicative of the electronic environment of the nuclei.

For the parent compound, This compound , the expected ¹H NMR spectrum would feature distinct signals for the benzyl (B1604629) group protons. The methylene (B1212753) protons (-CH₂-) would typically appear as a singlet, while the aromatic protons of the phenyl ring would present as a multiplet in the aromatic region of the spectrum. rsc.org

In its derivatives, where the chlorine atoms are substituted by other groups (e.g., amines, alkoxides), the complexity of the NMR spectra increases. For instance, in amino-substituted triazines, the protons of the substituent will give characteristic signals. sciensage.info The presence of multiple, complex signals, or signal splitting in both ¹H and ¹³C NMR spectra can sometimes indicate the presence of a dynamic equilibrium or a mixture of rotamers in solution. tdx.cat

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the triazine ring are highly deshielded and resonate at low field, typically in the range of 160-175 ppm. mdpi.comclockss.org The specific chemical shifts of the triazine carbons are sensitive to the nature of the substituents attached. The benzyl group carbons would show characteristic signals for the methylene carbon and the aromatic carbons. nih.gov

Table 1: Representative NMR Data for Substituted Triazine Derivatives This table is generated based on data from various triazine derivatives to illustrate expected chemical shifts.

| Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Triazine Ring Carbons | - | 160 - 175 |

| Benzyl -CH₂- | ~5.1 - 5.5 | ~44 - 59 |

| Phenyl-H | ~7.3 - 7.4 | ~127 - 139 |

| Amine N-H | ~9.0 - 10.8 | - |

| Methoxy -OCH₃ | ~3.8 | ~55 |

Data compiled from references: rsc.orgsciensage.infomdpi.comclockss.orgnih.gov

2D-Exchange Spectroscopy for Conformational Dynamics

The rotation around the C-N bond between the triazine ring and its substituents (like amino or benzylamino groups) can be restricted due to partial double bond character arising from resonance. This restricted rotation can lead to the existence of different stable conformations or rotamers, which may interconvert at a rate observable on the NMR timescale. tdx.cattcu.edu

2D-Exchange Spectroscopy (EXSY), which uses the same pulse sequence as NOESY, is a powerful technique to study these dynamic exchange processes. tdx.catblogspot.com In an EXSY spectrum, cross-peaks appear between the signals of nuclei that are exchanging chemically. blogspot.comnih.gov The intensity of these cross-peaks is related to the rate of exchange.

For derivatives of this compound, particularly those with amino substituents, 2D-EXSY can be used to:

Identify exchanging species: Confirming that multiple signals in a 1D spectrum correspond to different conformations of the same molecule. researchgate.net

Determine equilibrium constants: By integrating the diagonal and cross-peaks, the relative populations of the conformers at equilibrium can be determined. researchgate.net

Calculate activation energies: By performing EXSY experiments at different temperatures, the rate constants for the rotational barriers can be calculated, providing insight into the energy landscape of the conformational changes. researchgate.netnih.gov

Studies on similar amino-substituted triazines have shown that the conformational equilibrium can be influenced by factors such as the solvent and temperature. tdx.cat

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. copbela.orgtutorchase.com Each functional group has characteristic absorption frequencies. pressbooks.publibretexts.orglumenlearning.com

For This compound , the IR spectrum would be expected to show:

C=N stretching vibrations of the triazine ring, typically appearing in the 1500-1600 cm⁻¹ region. mdpi.com

C-Cl stretching vibrations , which are usually found in the fingerprint region below 800 cm⁻¹.

Aromatic C=C stretching from the benzyl group's phenyl ring, generally seen around 1450-1600 cm⁻¹. mdpi.com

C-H stretching vibrations for the aromatic and methylene groups of the benzyl substituent, typically above 3000 cm⁻¹ for aromatic C-H and between 2850-3000 cm⁻¹ for aliphatic C-H. saudijournals.com

When the chlorine atoms are replaced, new characteristic bands appear. For example, amino-substituted derivatives show N-H stretching vibrations, which are sharp bands in the 3200-3500 cm⁻¹ region. pressbooks.pubmdpi.com

Table 2: Characteristic IR Absorption Frequencies for Triazine Derivatives This table provides a summary of typical IR absorption bands for functional groups found in the target compound and its derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Triazine Ring | C=N Stretch | 1500 - 1600 |

| Benzyl Group (Aromatic) | C=C Stretch | 1450 - 1600 |

| Benzyl Group (Aromatic) | C-H Stretch | 3000 - 3100 |

| Benzyl Group (Aliphatic) | C-H Stretch | 2850 - 3000 |

| Amino Group | N-H Stretch | 3200 - 3500 |

| Chloro Group | C-Cl Stretch | < 800 |

Data compiled from references: mdpi.commdpi.comsaudijournals.commdpi.com

Mass Spectrometry (MS) and Elemental Analysis for Molecular Weight and Composition Determination

Mass spectrometry is a critical tool for determining the molecular weight of a compound and confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the molecular formula. rsc.org For This compound (C₁₀H₈Cl₂N₄), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov A key feature for chlorine-containing compounds is the isotopic pattern: the presence of ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio results in a characteristic pattern for ions containing chlorine atoms. For a dichlorinated compound, this would lead to a cluster of peaks (M⁺, M+2, M+4) with a specific intensity ratio, confirming the presence of two chlorine atoms. mdpi.com

Elemental analysis provides the percentage composition of elements (C, H, N, etc.) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to verify its accuracy. sciensage.info For many synthesized triazine derivatives, the found elemental composition values closely match the calculated values, providing strong evidence for the proposed structure. mdpi.commdpi.com

Table 3: Example of Elemental Analysis Data for a Triazine Derivative (C₂₅H₂₁Cl₂N₇O₂) This table illustrates how calculated and found values are compared in elemental analysis.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 57.48 | 57.52 |

| H | 4.05 | 4.09 |

| Cl | 13.57 | 13.52 |

| N | 18.77 | 18.73 |

| O | 6.13 | 6.12 |

Data from reference: sciensage.info

X-ray Crystallography for Solid-State Structure Elucidation

These studies also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. researchgate.net For example, in amino-substituted triazines, intramolecular hydrogen bonds between the amino proton and a ring nitrogen atom can stabilize a particular conformation. researchgate.net The analysis of crystal structures of related compounds can provide valuable insights into the likely solid-state conformation and packing of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule. soton.ac.uk

Triazine derivatives typically exhibit absorption bands in the UV region. The position and intensity of these bands are influenced by the substituents on the triazine ring. mdpi.com Electron-donating or electron-withdrawing groups can cause a shift in the absorption maximum to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. The introduction of a benzyl group and the potential for further substitution allows for the tuning of these electronic properties. mdpi.com

Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental UV-Vis data to assign the observed electronic transitions to specific molecular orbital changes (e.g., π → π* or n → π* transitions). arxiv.orgarxiv.org Studies on related systems show that protonation or substitution can significantly alter the energy of the frontier molecular orbitals (HOMO and LUMO), thereby changing the absorption characteristics. arxiv.orgarxiv.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine |

| 2,4,6-trichloro-1,3,5-triazine |

| 2,4-dichloro-1,3,5-triazine |

| 2,4-dimethoxy-1,3,5-triazine |

Advanced Applications in Materials Science and Organic Synthesis

Supramolecular Chemistry and Molecular Aggregates

The 1,3,5-triazine (B166579) ring is a valuable building block in supramolecular chemistry as it can participate in various intermolecular interactions. chim.it The design of complex, self-assembling systems relies on the precise control of these non-covalent forces.

Design Principles for Self-Assembly and Intermolecular Interactions

The self-assembly of molecules containing a 1,3,5-triazine core is governed by a combination of intermolecular forces. For 2-Benzyl-4,6-dichloro-1,3,5-triazine, the key interactions would include:

π-π Stacking: The electron-deficient triazine ring and the electron-rich benzyl (B1604629) group can engage in π-π stacking interactions with other aromatic systems. The phenyl group, in particular, is known to promote such stacking, which can contribute to the stability of supramolecular structures in organic matrices.

Hydrogen Bonding: While the parent compound is not a hydrogen bond donor, its derivatives, formed by the substitution of the chlorine atoms with amines or alcohols, would introduce hydrogen bonding capabilities, crucial for directing self-assembly.

Halogen Bonding: The chlorine atoms on the triazine ring can act as halogen bond donors, interacting with Lewis bases. This directional interaction is increasingly utilized in the design of supramolecular architectures.

The benzyl group can influence the self-assembly process through steric effects, potentially directing the geometry of the resulting aggregates. The reactivity of the two chlorine atoms allows for the introduction of various functional groups, thereby enabling the fine-tuning of intermolecular interactions and the rational design of self-assembling systems.

Applications in Crystal Engineering

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are dictated by the arrangement of molecules in the crystal lattice. rsc.org Substituted 1,3,5-triazines are of great interest in this field due to their ability to form predictable supramolecular synthons—structural units formed by intermolecular interactions.

For this compound, derivatives where the chlorine atoms are replaced by groups capable of forming strong and directional interactions are particularly relevant. For instance, substitution with pyrazolylamino groups has been shown to create robust hydrogen-bonded networks. researchgate.net The structure of such compounds in the solid state is often stabilized by both intramolecular and intermolecular hydrogen bonds, leading to well-defined three-dimensional architectures. researchgate.net

Polymer Chemistry and Functional Materials

The reactivity of the dichlorotriazine core makes this compound a valuable monomer or cross-linking agent in polymer chemistry. The resulting polymers can exhibit unique properties suitable for a range of functional material applications.

Synthesis of Hyperbranched Polymers and Dendrimers with Triazine Cores

Hyperbranched polymers and dendrimers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. nih.gov Their globular structure leads to properties such as low viscosity and high solubility compared to their linear analogs. nih.gov The 1,3,5-triazine moiety is an excellent candidate for the core or branching unit in such polymers due to its threefold symmetry and the differential reactivity of its substituents.

The synthesis of dendrimers and hyperbranched polymers often utilizes the sequential and controlled substitution of chlorine atoms on a triazine ring. For instance, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a common starting material for the divergent synthesis of dendrimers. nih.gov Similarly, this compound could serve as a key building block. The synthesis could proceed by reacting the dichlorotriazine with a difunctional amine or alcohol, leading to the formation of branches. The remaining chlorine atoms can then be further functionalized.

Table 1: Comparison of Polymer Synthesis Strategies using Triazine Monomers

| Synthesis Strategy | Description | Relevance to this compound |

| Divergent Synthesis | Growth of the dendrimer from a multifunctional core outwards. mdpi.com | The triazine ring of the compound can act as the core, with the benzyl group providing a specific functionality at the center. |

| Convergent Synthesis | Dendritic wedges (dendrons) are synthesized first and then attached to a central core. mdpi.com | The compound could be used to create specific dendrons with a benzyl moiety at a defined position. |

| Hyperbranched Polymerization | One-pot polymerization of ABn-type monomers. frontiersin.org | Derivatives of the compound, where one chlorine is replaced by a reactive group "A" and the other by a group "B", could be designed as AB2 monomers. |

Applications in Organic Light-Emitting Diodes (OLEDs)

Triazine derivatives are widely used in the development of materials for OLEDs due to their electron-deficient nature, which facilitates electron transport. mdpi.com They are often incorporated into host materials, emitter molecules, and electron-transporting layers.

A closely related compound, 2,4-dichloro-6-phenyl-1,3,5-triazine, is a known building block for bipolar host materials for phosphorescent OLEDs (PhOLEDs). ossila.com By reacting this dichlorotriazine with electron-donating groups, such as carbazoles or diphenylamines, materials with balanced charge transport properties can be synthesized. ossila.com These bipolar hosts are crucial for achieving high efficiency in PhOLEDs by confining the excitons within the emissive layer.

Given the structural similarity, this compound is expected to be a valuable precursor for OLED materials. The benzyl group, being slightly more electron-donating than a phenyl group, could subtly tune the electronic properties of the resulting materials. The synthetic route would involve the substitution of the two chlorine atoms with suitable chromophores or charge-transporting moieties. For example, reacting it with carbazole (B46965) derivatives could yield blue-emitting materials or hosts for blue PhOLEDs. mdpi.com

Table 2: Potential Roles of this compound Derivatives in OLEDs

| OLED Component | Function | Potential Role of Derivatives |

| Host Material | Forms the matrix for the emissive dopant and facilitates charge transport. | Derivatives with bipolar characteristics can be synthesized to improve charge balance and device efficiency. ossila.com |

| Emissive Material | Emits light upon recombination of electrons and holes. | By attaching suitable chromophores, fluorescent or phosphorescent emitters can be created. |

| Electron Transport Layer (ETL) | Facilitates the injection and transport of electrons from the cathode. | The inherent electron-deficient nature of the triazine ring makes its derivatives good candidates for ETL materials. |

Triazine-based Photostabilizers for Polymeric Materials

Many polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation. Photostabilizers are additives that protect polymers from this degradation. Hydroxyphenyl-1,3,5-triazines are a well-established class of UV absorbers. Their mechanism of action involves the absorption of harmful UV radiation and its dissipation as harmless thermal energy through a rapid excited-state intramolecular proton transfer (ESIPT) process.

While this compound itself is not a UV absorber in this class, it serves as an excellent scaffold for the synthesis of such photostabilizers. The key synthetic step would be the substitution of the chlorine atoms with substituted phenols, particularly those with a hydroxyl group ortho to the point of attachment to the triazine ring.

The presence of the benzyl group could offer several advantages. It can improve the compatibility of the photostabilizer with the polymer matrix, especially in aromatic polymers like polystyrene or polycarbonates. Furthermore, the two reactive chlorine sites allow for the introduction of two hydroxyphenyl moieties, potentially increasing the UV-absorbing efficiency of the molecule. It also offers the possibility of creating reactive photostabilizers by leaving one chlorine atom unreacted or by functionalizing it with a group that can be grafted onto the polymer backbone, thereby preventing migration and improving long-term stability.

Catalytic Roles and Reagents in Organic Synthesis

The 1,3,5-triazine core is a versatile scaffold in organic synthesis, primarily due to the differential reactivity of its chlorine atoms, which can be substituted in a controlled, stepwise manner. researchgate.netresearchgate.net This reactivity allows for the sequential introduction of various substituents, making derivatives of 2,4,6-trichloro-1,3,5-triazine, including this compound, valuable reagents and intermediates. researchgate.netresearchgate.net The parent compound, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), is an inexpensive and commercially available starting material for these derivatives. researchgate.netdaneshyari.com

While direct studies on this compound as a coupling reagent are not extensively detailed, the broader class of dichlorotriazines serves as a strong proxy for its potential applications. Dichlorotriazine derivatives are well-established as activating agents for carboxylic acids, facilitating the formation of esters, amides, and peptides. researchgate.netrsc.org For instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) is widely used to activate carboxylic acids in the presence of a base like N-methylmorpholine (NMM), forming a reactive 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate. researchgate.netrsc.org This intermediate is then susceptible to nucleophilic attack by amines or alcohols to yield the desired products. researchgate.net

Esterification: The activation of carboxylic acids by dichlorotriazine derivatives enables ester formation. mdpi.com A related benzyl-substituted triazine, 2,4,6-tris(benzyloxy)-1,3,5-triazine (B1595720) (TriBOT), has been developed as an O-benzylating reagent for forming benzyl esters from carboxylic acids under either acidic or thermal conditions. researchgate.net This highlights the utility of benzyl groups on the triazine core for specific esterification reactions.

Amidation and Peptide Coupling: Dichlorotriazines are effective condensing reagents for amide bond formation, a critical step in peptide synthesis. google.comnih.gov The triazine core can act as a branching unit for the construction of peptide dendrimers, where 2,4,6-trichloro-1,3,5-triazine is used to sequentially add peptide chains. nih.govnih.gov The reactivity of the chlorine atoms is controlled by temperature, allowing for programmed synthesis. researchgate.net For example, a fluorous dichlorotriazine analog has been successfully used as a coupling reagent in peptide synthesis, demonstrating high yields for di- and tripeptides. researchgate.net Similarly, imido-substituted chlorotriazines have shown superiority over reagents like CDMT for chemoselective amide formation, particularly in reactions involving amino alcohols where selectivity can be an issue. rsc.org

| Triazine Derivative | Reaction Type | Key Features | Reference |

|---|---|---|---|

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | Amide/Peptide Coupling | Activates carboxylic acids with N-methylmorpholine (NMM). | researchgate.netrsc.org |

| Imido-substituted chlorotriazines | Chemoselective Amidation | Superior reaction rates and yields compared to CDMT, especially with amino alcohols. | rsc.org |

| 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) | O-Benzylation (Esterification) | Forms benzyl esters from carboxylic acids under acidic or thermal conditions. | researchgate.net |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | Peptide Dendrimer Synthesis | Acts as a trifunctional branching core for solid-phase peptide synthesis. | nih.govnih.gov |

Derivatives of 2,4,6-trichloro-1,3,5-triazine (TCT) are instrumental in various functional group transformations beyond simple condensation reactions.

Reduction of Carboxylic Acids: A significant application involves the reduction of carboxylic acids to primary alcohols. Carboxylic acids, including N-protected amino acids, can be activated with TCT and subsequently reduced by a mild reducing agent like sodium borohydride (B1222165) in an aqueous medium. researchgate.net This method is notable for its high yields and for proceeding without racemization, suggesting the formation of a 2-acyloxy-4,6-dichloro-1,3,5-triazine intermediate. researchgate.net

Chlorination: The combination of 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide (B87167) (DMSO) provides a potent system for the chlorination of benzylic alcohols. organic-chemistry.org This reaction is rapid, selective, and proceeds under neutral conditions, making it compatible with acid-sensitive functional groups. organic-chemistry.org The high selectivity for benzylic alcohols over aliphatic alcohols is a key advantage of this system. organic-chemistry.org While this specific application uses the parent TCT, it establishes the role of the dichlorotriazine moiety in activating alcohols for substitution, a role that this compound could potentially fulfill.

| Transformation | Triazine Reagent System | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Reduction | 2,4,6-Trichloro-1,3,5-triazine (TCT) / NaBH₄ | Carboxylic Acids (incl. N-protected amino acids) | Primary Alcohols | High yield, no racemization, occurs in water. | researchgate.net |

| Chlorination | 2,4,6-Trichloro-1,3,5-triazine (TCT) / DMSO | Benzylic Alcohols | Benzylic Chlorides | Rapid (10-40 min), high selectivity for benzylic vs. aliphatic alcohols, neutral conditions. | organic-chemistry.org |

Photocatalysis and Photosensitization

The electron-deficient nature of the 1,3,5-triazine ring makes it a valuable core for developing photocatalysts and photosensitizers. These materials are crucial for harnessing light energy to drive chemical reactions, often involving the generation of radical species.

Triazine-based molecules are increasingly explored as photocatalysts. Aromatic dendrimers featuring a 2,4,6-triphenyl-1,3,5-triazine (B147588) core have demonstrated effective photocatalytic performance in the selective oxidation of benzylamines to N-benzylidene benzylamines under mild, UV-LED irradiated conditions. nih.gov While not the specific benzyl-dichloro variant, this research shows the capacity of the triazine skeleton to facilitate photocatalytic cycles. nih.gov

Another example involves 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, which functions as a high-performance photoinitiator for free-radical polymerization under near-UV or visible LED light. rsc.org This highlights the ability of substituted triazines to absorb light and initiate radical-based transformations. Similarly, benzothiazine dyes paired with 2,4,6-tris(trichloromethyl)-1,3,5-triazine (B1294688) act as a two-component photoinitiator system for the polymerization of acrylates under visible light. researchgate.net

The mechanism of photocatalysis by triazine derivatives often involves photoinduced electron transfer. In the case of the benzothiazine dye/triazine system, irradiation leads to the formation of a dye radical cation, confirming that photosensitization occurs via an electron transfer process. researchgate.net

For photoinitiators like 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, the molecule acts as a Type I photoinitiator, meaning it undergoes cleavage upon irradiation to directly generate radicals that initiate polymerization. rsc.org The photochemistry of these systems has been investigated using techniques such as steady-state photolysis and electron spin resonance (ESR) spin trapping to characterize the radical species formed. rsc.org

In a different context, the crystalline form of 2,4,6-tri(4-pyridyl)-1,3,5-triazine (B32537) exhibits photochromism, where color change is induced by light. nih.gov This phenomenon is attributed to intramolecular charge separation upon irradiation, leading to the formation of a triplet diradical product. nih.gov This finding underscores the fundamental ability of the triazine core to participate in photoinduced charge separation and radical generation, which are key steps in many photocatalytic cycles. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Benzyl 4,6 Dichloro 1,3,5 Triazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 2-Benzyl-4,6-dichloro-1,3,5-triazine. While specific research on this exact compound is not extensively detailed in publicly available literature, the methodologies applied to analogous triazine derivatives provide a clear framework for its analysis.

DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, are commonly employed to compute properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. researchgate.net For similar dichlorotriazine derivatives, these calculations have been instrumental in understanding their molecular orbital excitation properties. researchgate.net

The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, reveals the nature of the chemical bonds and the partial charges on each atom. This information is vital for predicting the sites most susceptible to nucleophilic or electrophilic attack. In the case of this compound, the chlorine atoms are expected to be highly electrophilic, making them prone to nucleophilic substitution reactions. researchgate.net The triazine ring itself possesses a unique electronic landscape that influences its interaction with other molecules. clockss.org

Table 1: Representative Theoretical Data for a Dichlorotriazine Derivative

| Parameter | Calculated Value | Method |

|---|---|---|

| HOMO-LUMO Energy Gap | 2.947 eV | DFT/B3LYP/6-311+G(d,p) |

| Dipole Moment | 5.6072 Debye | DFT |

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling techniques are essential for exploring the three-dimensional structure and conformational landscape of this compound. The flexibility of the benzyl (B1604629) group attached to the rigid triazine ring allows for various spatial arrangements, or conformers, which can influence the molecule's physical and chemical properties.

Understanding intermolecular interactions is crucial for predicting how the molecule will behave in a condensed phase, such as in a crystal or in solution. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions, including hydrogen bonds and van der Waals forces. mdpi.com For a related isatin-s-triazine hydrazone derivative, Hirshfeld analysis revealed significant contributions from H...H, C...H, and N...H contacts to the crystal packing. mdpi.com Such analyses for this compound would provide insights into its potential for forming specific supramolecular structures.

Prediction of Spectroscopic Signatures (e.g., NMR, UV-Vis)

Computational methods can accurately predict spectroscopic signatures, which is invaluable for identifying and characterizing this compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. soton.ac.uk The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, has proven effective for this purpose. soton.ac.uk For many symmetric 2,4-dichloro-substituted 1,3,5-triazines, distinct resonances for the triazine carbons are observed in the ¹³C NMR spectra. clockss.org Computational predictions can aid in the assignment of these signals and provide a deeper understanding of the electronic environment of each atom in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and help to understand the electronic transitions responsible for these absorptions. For a cyanurated H-acid azo dye containing a dichlorotriazine moiety, TD-DFT calculations were used to analyze its molecular orbital excitation properties. researchgate.net Similar studies on this compound would be crucial for understanding its photophysical properties and potential applications in areas like UV absorbers. researchgate.net

Table 2: Predicted Spectroscopic Data for a Triazine Derivative

| Spectroscopic Data | Predicted Value | Method |

|---|---|---|

| ¹³C NMR Chemical Shifts (Triazine Carbons) | 150-170 ppm | GIAO/DFT |

| UV-Vis λmax | 322 nm, 336 nm | TD-DFT |

This table shows representative predicted spectroscopic data for similar triazine compounds, as specific data for this compound is not available in the provided search results. clockss.orgmdpi.com

Reaction Mechanism Studies through Computational Methods

The high reactivity of the chlorine atoms in dichlorotriazines towards nucleophiles is a key feature of their chemistry. researchgate.net Computational studies can model the nucleophilic substitution (SNAr) reactions of this compound with various nucleophiles. Such studies would involve calculating the activation energies for different possible reaction pathways, thereby predicting the most likely products and the optimal reaction conditions. For example, in the synthesis of other trisubstituted 1,3,5-triazines, computational docking experiments have been used to predict the binding orientation of inhibitors within an enzyme active site, demonstrating the utility of these methods in drug design. clockss.org

Furthermore, computational analysis can shed light on more complex processes, such as polymerization reactions where dichlorotriazines act as monomers or cross-linkers. Understanding the reaction mechanism at a molecular level is essential for controlling the properties of the resulting polymers.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes for 2-Benzyl-4,6-dichloro-1,3,5-triazine

The traditional synthesis of substituted triazines often relies on the sequential nucleophilic substitution of cyanuric chloride. mdpi.comresearchgate.net For this compound, this would typically involve a reaction between cyanuric chloride and a suitable benzylating agent. However, future research is aimed at developing more efficient, scalable, and environmentally benign synthetic protocols.

Emerging synthetic methodologies that could be adapted for this compound include:

Microwave-Assisted Synthesis : This technique has been shown to significantly shorten reaction times and improve yields for various triazine derivatives, often under solvent-free conditions. chim.itresearchgate.net Applying microwave irradiation to the benzylation of cyanuric chloride could offer a greener and more rapid alternative to conventional heating. mdpi.com

Sonochemistry : Ultrasound-assisted synthesis represents another green chemistry approach, enabling high yields of triazine derivatives in short timeframes, often using water as a solvent. mdpi.comnih.gov This method could prove more versatile and environmentally friendly than traditional or even microwave-assisted protocols. nih.gov

Catalytic Approaches : Research into novel catalytic systems, such as those employing copper or iron, has shown promise for the synthesis of tri-substituted triazines. sci-hub.sescispace.com Developing a catalytic method for the mono-benzylation of cyanuric chloride could enhance atom economy and reduce the reliance on less environmentally friendly reagents. sci-hub.se Phase-transfer catalysis has also been shown to improve process efficiency in the synthesis of related compounds. mdpi.com

| Methodology | Typical Reaction Time | Key Advantages | Potential for this compound Synthesis | Reference |

|---|---|---|---|---|

| Conventional Heating | Hours to days | Well-established procedures | Baseline method, often with drawbacks in energy use and time | mdpi.com |

| Microwave Irradiation | Minutes | Rapid heating, higher yields, solvent-free options, energy saving | High potential for efficient and selective mono-substitution | chim.itresearchgate.netmdpi.com |

| Sonochemistry | ~5-35 minutes | Use of green solvents (e.g., water), high efficiency, versatility | Promising for sustainable production protocols | mdpi.comnih.gov |

| Metal Catalysis (e.g., Fe, Cu) | Variable | High atom economy, use of inexpensive catalysts, mild conditions | Potential for novel, waste-reducing synthetic pathways | sci-hub.sescispace.com |

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The two chlorine atoms on this compound are highly susceptible to nucleophilic substitution, making the compound an ideal building block for creating a diverse library of new molecules. mdpi.comresearchgate.net The reactivity of dichlorotriazines is well-documented, with the chlorine atoms being readily displaced by a variety of nucleophiles. researchgate.netnih.gov

Future research will likely focus on:

Sequential Nucleophilic Substitution : The presence of the benzyl (B1604629) group may influence the reactivity of the two chlorine atoms, allowing for controlled, stepwise reactions. A systematic investigation with a broad range of O-, N-, S-, and C-centered nucleophiles could yield a vast array of asymmetrically and symmetrically di-substituted benzyltriazines. mdpi.comnih.gov

Cross-Coupling Reactions : Modern organic chemistry offers powerful tools like Suzuki-Miyaura cross-coupling, which has been used to synthesize triazine-based dendrimers. nih.gov Exploring such reactions with this compound could lead to the formation of novel C-C bonds, connecting the triazine core to various aryl or vinyl groups.

Mechanistic Studies : Investigating the kinetics and mechanisms of these substitution and coupling reactions will be crucial. nih.gov Understanding how the electronic and steric properties of the benzyl group affect the reaction pathways will enable more precise control over the synthesis of complex target molecules.

| Reactant/Reaction Type | Potential Product Class | Significance/Application Area | Reference |

|---|---|---|---|

| Amines (R-NH₂) | 2-Benzyl-4,6-diamino-1,3,5-triazines | Biologically active compounds, polymer building blocks | researchgate.netresearchgate.net |

| Alcohols/Phenols (R-OH) | 2-Benzyl-4,6-dialkoxy/diaryloxy-1,3,5-triazines | Functional fluids, materials with specific optical properties | mdpi.comnih.gov |

| Thiols (R-SH) | 2-Benzyl-4,6-bis(thioether)-1,3,5-triazines | Ligands for metal complexes, materials with electronic properties | researchgate.net |

| Aryl Boronic Acids (Suzuki Coupling) | 2-Benzyl-4,6-diaryl-1,3,5-triazines | Luminescent materials, dendrimers, OLEDs | nih.gov |

Design of Advanced Triazine-Based Functional Materials for Diverse Applications

The 1,3,5-triazine (B166579) core is a key component in a multitude of functional materials due to its unique electronic properties, thermal stability, and ability to form well-ordered structures. chim.ittamu.edu By using this compound as a modifiable scaffold, researchers can design a new generation of advanced materials.

Emerging applications include:

Optoelectronic Materials : Triazine derivatives are extensively used in organic light-emitting diodes (OLEDs), often as host materials or emitters exhibiting thermally activated delayed fluorescence (TADF). rsc.orgrsc.orgossila.com Functionalizing the core of this compound with suitable chromophores could produce novel materials for energy-efficient displays and lighting.

Porous Organic Materials : Covalent triazine frameworks (CTFs) are a class of porous polymers with high nitrogen content and stability, making them excellent candidates for gas storage and separation, particularly CO₂ capture. rsc.orgacs.orgacs.org Incorporating the benzyl-triazine unit into such frameworks could tune the pore environment and enhance selectivity. acs.org

Photovoltaics and Energy Storage : Triazine-based molecules have shown potential as donor materials, acceptors, and surface passivators in various types of solar cells, including perovskite and dye-sensitized solar cells. mdpi.com The future development of functional materials from this compound may lead to more efficient photovoltaic devices. mdpi.com

Other Applications : The versatility of the triazine structure extends to applications such as sunscreens, where they can act as UV filters nih.gov, and dendrimers, which have potential uses in drug delivery and catalysis. nih.govtamu.edu

| Application Area | Required Functionalization | Key Property | Reference |

|---|---|---|---|

| OLEDs / TADF Materials | Carbazole (B46965), diphenylamine, or other aromatic donors/acceptors | Luminescence, charge transport, high quantum efficiency | rsc.orgrsc.org |

| CO₂ Capture Materials (CTFs) | Polymerization via aromatic nitriles or cross-linking reactions | High surface area, porosity, N-rich environment for CO₂ affinity | rsc.orgacs.orgacs.org |

| Solar Cells | Electron-donating or -accepting moieties | Light-harvesting, charge transport, physicochemical stability | mdpi.com |

| Dendrimers | Iterative coupling with branched monomers | Monodispersity, multivalency, defined architecture | nih.govtamu.edu |

Integration with Sustainable Chemistry Principles and Methodologies

A major trend in modern chemical research is the adoption of sustainable or "green" chemistry principles. chim.it The future development and application of this compound and its derivatives will be increasingly guided by these principles.

Key areas for integration include:

Atom Economy and Waste Reduction : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. This involves favoring catalytic reactions over those that use stoichiometric reagents and produce significant waste. sci-hub.sescispace.com

Use of Safer Solvents and Reagents : Future research will prioritize the use of environmentally benign solvents like water or ethanol, or even solvent-free conditions, to minimize pollution and hazard risks. chim.itnih.gov This contrasts with traditional methods that may use hazardous solvents like benzene. researchgate.net A recent study demonstrated that a sonochemical protocol for triazine synthesis using water as a solvent was 13 times "greener" than the classical heating method. nih.gov

By focusing on these emerging trends, the scientific community can unlock the full potential of this compound as a valuable building block for the next generation of advanced materials and chemical entities, while simultaneously adhering to the principles of sustainable and responsible innovation.

Q & A

Basic: What are the standard synthetic routes for preparing 2-Benzyl-4,6-dichloro-1,3,5-triazine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic substitution on a pre-functionalized triazine core. For example, reacting 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with benzylamine in a stepwise manner under controlled temperatures (0–5°C for monofunctionalization, followed by higher temperatures for subsequent substitutions). Solvent choice (e.g., THF or dichloromethane) and stoichiometric control are critical to avoid over-substitution . Optimization can employ factorial design (e.g., varying temperature, solvent polarity, and base concentration) to maximize yield and purity .

Advanced: How can mechanistic studies resolve contradictions in substitution reactivity between this compound and analogous triazine derivatives?

Answer:

Contradictions in reactivity (e.g., unexpected regioselectivity) can be analyzed using kinetic profiling and computational modeling. Time-resolved NMR or HPLC-MS can track intermediate formation, while density functional theory (DFT) calculations assess electronic and steric effects influencing substitution pathways . For instance, comparing activation energies for benzyl vs. phenyl substitutions may explain divergences in reaction rates .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR : H and C NMR to confirm benzyl group integration and triazine ring substitution patterns.

- IR : Peaks near 750–850 cm indicate C-Cl stretching in triazine .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H] at m/z 296.0125 for CHClN) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity .

Advanced: How should researchers address discrepancies in reported reaction yields for triazine derivatives under similar conditions?

Answer:

Discrepancies may arise from trace moisture, solvent purity, or competing side reactions. Systematic replication with controlled variables (e.g., inert atmosphere, anhydrous solvents) and statistical tools (e.g., ANOVA) can isolate critical factors . Contradictory data should be cross-validated using alternative characterization (e.g., X-ray crystallography for structural confirmation) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .

Advanced: How can computational tools predict the electronic properties of this compound for materials science applications?

Answer:

Software like Gaussian or ORCA can model HOMO-LUMO gaps, charge distribution, and UV-Vis absorption spectra. For example, time-dependent DFT (TD-DFT) simulations align with experimental photophysical data to evaluate its potential as a photosensitizer .

Basic: What nucleophiles exhibit high reactivity with this compound, and how is selectivity achieved?

Answer:

Primary amines (e.g., benzylamine) and thiols react preferentially at the 4- and 6-positions due to steric hindrance at the 2-position. Selectivity is controlled by temperature (lower temps favor monofunctionalization) and stepwise addition .